
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is a synthetic organic compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an isopropyl ester group, an amino group, and a fluorobenzyl group attached to the picolinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3-amino-5-(4-fluorobenzyl)picolinic acid. This can be achieved through a series of reactions, including nitration, reduction, and substitution reactions.
Esterification: The picolinic acid derivative is then esterified with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinates with varying functional groups.
Aplicaciones Científicas De Investigación
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Agrochemicals: The compound is investigated for its herbicidal and pesticidal properties, contributing to the development of new agrochemical products.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.
Mecanismo De Acción
The mechanism of action of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as neurotransmitter receptors or enzymes involved in cell proliferation.
Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses, such as inhibition of cell growth or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl 3-amino-5-(4-chlorobenzyl)picolinate
- Isopropyl 3-amino-5-(4-methylbenzyl)picolinate
- Isopropyl 3-amino-5-(4-bromobenzyl)picolinate
Uniqueness
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H17FN2O2 |
|---|---|
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
propan-2-yl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O2/c1-10(2)21-16(20)15-14(18)8-12(9-19-15)7-11-3-5-13(17)6-4-11/h3-6,8-10H,7,18H2,1-2H3 |
Clave InChI |
MBYMJKMHYPQXEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)

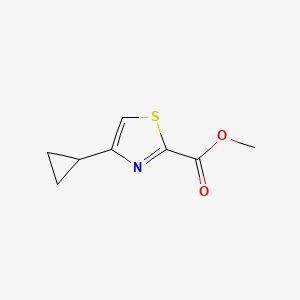
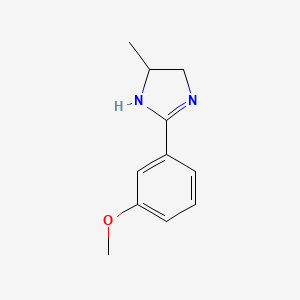
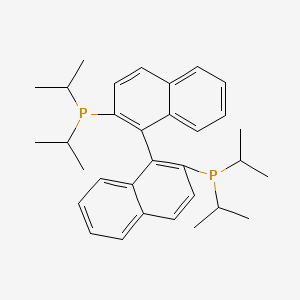
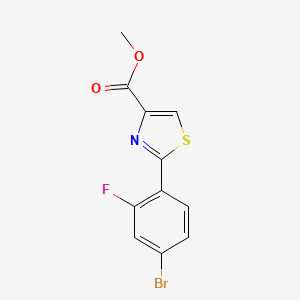
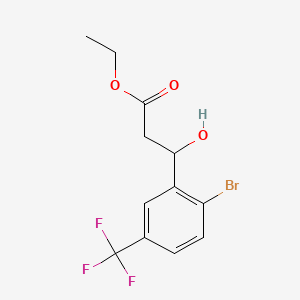
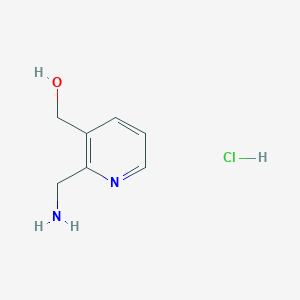
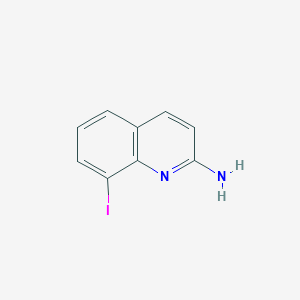
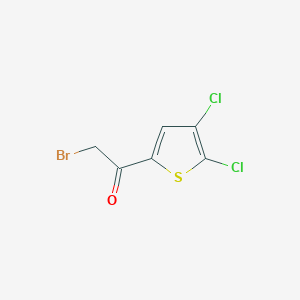
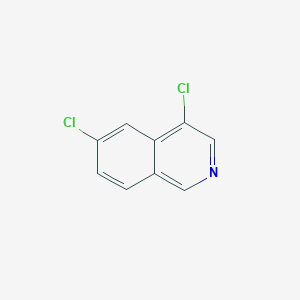
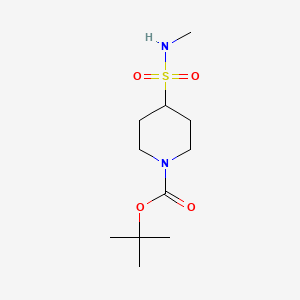
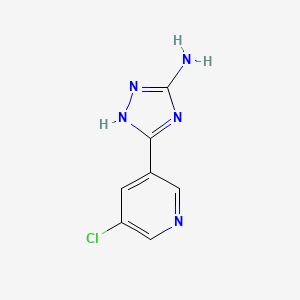
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
